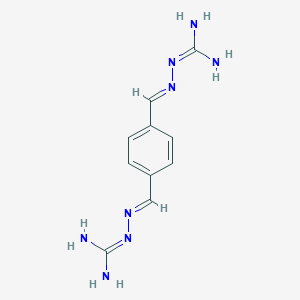

N,N-(4-Xylylidene)bisaminoguanidine

Description

N,N-(4-Xylylidene)bisaminoguanidine is a bis-Schiff base compound formed by the condensation of aminoguanidine with 4-xylyl aldehyde. Its planar structure and electron-rich nitrogen centers enable interactions with metal ions and biological targets, making it a candidate for antiviral, anticancer, or enzyme-inhibition studies. However, detailed experimental data on its specific applications remain sparse in publicly available literature.

Properties

CAS No. |

1945-65-9 |

|---|---|

Molecular Formula |

C10H14N8 |

Molecular Weight |

246.27 g/mol |

IUPAC Name |

2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine |

InChI |

InChI=1S/C10H14N8/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14/h1-6H,(H4,11,12,17)(H4,13,14,18)/b15-5+,16-6+ |

InChI Key |

DJQYBCUFGZTQSR-IAGONARPSA-N |

SMILES |

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N |

Related CAS |

62580-72-7 (unspecified hydrochloride) 7044-24-8 (di-hydrochloride) |

Synonyms |

N,N-(4-xylylidene)bisaminoguanidine N,N-(4-xylylidene)bisaminoguanidine, dihydrochloride N,N-(p-xylylidene)bisaminoguanidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize N,N-(4-Xylylidene)bisaminoguanidine, we analyze its structural analogs and functional counterparts.

Structural Analogs

2.1.1. 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)

- Structure: Contains a pyrazine-carboxamide core with azepane and pyrimidine substituents, resembling the aminoguanidine moiety in this compound.

- Activity : Exhibits anticancer properties by targeting protein kinases involved in cell proliferation .

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB)

- Structure : Aromatic benzamide derivative with halogen and alkyl substituents.

- Activity : Functions as a histone acetyltransferase (HAT) inhibitor, modulating epigenetic pathways .

- Key Difference: CTPB’s long alkyl chain enhances membrane permeability, a feature absent in this compound, which may limit the latter’s bioavailability.

Functional Analogs

Benzathine Benzylpenicillin

- Structure : Dibenzylethylenediamine salt of penicillin, with a complex bicyclic β-lactam core.

- Activity : Broad-spectrum antibiotic via bacterial cell wall synthesis inhibition .

- Key Difference: While this compound’s aminoguanidine groups may confer metal-binding activity, benzathine benzylpenicillin relies on ionic interactions for stability and delayed drug release.

Comparative Data Table

Research Findings and Limitations

- Antiviral Potential: While aminoguanidine derivatives like 5-(N,N-hexamethylene) amiloride inhibit coronavirus viroporins , this compound’s efficacy in this context remains untested. Its rigid structure may hinder binding to flexible viral proteins.

- Metal Chelation: The compound’s aminoguanidine groups suggest utility in catalytic or detoxification applications, akin to other guanidine-based chelators.

- Synthetic Challenges : The xylylidene backbone complicates solubility, a recurring issue with aromatic bis-Schiff bases.

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via the following steps:

-

Dissolution of reagents : Equimolar quantities of 1,4-benzenedicarboxaldehyde (1 mmol) and aminoguanidine hydrochloride (2 mmol) are dissolved in anhydrous methanol.

-

Reflux conditions : The mixture is heated under reflux at 65–70°C for 3–6 hours, facilitating imine bond formation.

-

Acid catalysis : A catalytic amount of acetic acid (0.1 equiv.) is often added to accelerate dehydration.

-

Precipitation : The product precipitates as a dihydrochloride salt upon cooling, which is filtered, washed with cold methanol, and dried under vacuum.

Key Parameters:

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol |

| Temperature | 65–70°C (reflux) |

| Reaction Time | 3–6 hours |

| Yield | 70–85% |

| Byproduct | H₂O (removed via azeotropic distillation) |

This method is favored for its simplicity and high yield, though the availability of 1,4-benzenedicarboxaldehyde may necessitate prior synthesis via oxidation of p-xylene.

Alternative Route: Nucleophilic Substitution Using p-Xylylene Dibromide

When the dialdehyde precursor is inaccessible, 1,4-bis(bromomethyl)benzene (p-xylylene dibromide) serves as a viable alternative. This method involves a two-step process:

Synthesis of p-Xylylene Dibromide

p-Xylene is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., benzoyl peroxide):

Procedure :

-

Radical bromination : p-Xylene (10 mmol) and NBS (22 mmol) are refluxed in CCl₄ with benzoyl peroxide (0.2 mmol) at 70–80°C for 12 hours.

-

Work-up : The mixture is cooled, filtered to remove succinimide, and concentrated to yield white crystals of 1,4-bis(bromomethyl)benzene (m.p. 142–144°C, 80–90% yield).

Substitution with Aminoguanidine

The dibromide reacts with aminoguanidine in a polar aprotic solvent (e.g., DMF) under basic conditions:

Procedure :

Key Parameters:

| Parameter | Value/Description |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 50–60% |

This route is less efficient than Schiff base condensation due to competing elimination reactions and lower regioselectivity.

Comparative Analysis of Methods

Efficiency and Practicality

| Metric | Schiff Base Condensation | Nucleophilic Substitution |

|---|---|---|

| Yield | 70–85% | 50–60% |

| Reaction Time | 3–6 hours | 24 hours |

| Precursor Availability | Requires dialdehyde synthesis | Dibromide commercially available |

| Purity | High (≥95%) | Moderate (requires chromatography) |

Spectroscopic Validation

Both methods yield identical products, as confirmed by:

-

¹H NMR (D₂O): δ 8.20 (s, 2H, imine CH=N), 7.45 (s, 4H, aromatic H), 3.90 (s, 4H, NH₂).

-

IR (KBr) : 1640 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (N-H stretch).

Optimization Strategies

Solvent Systems

Methanol is optimal for Schiff base condensation due to its polarity and low boiling point, which facilitates azeotropic water removal. For nucleophilic substitution, DMF enhances solubility but may require post-reaction purification.

Catalysis

-

Schiff base : Acetic acid (0.1 equiv.) improves imine yield by protonating the intermediate hemiaminal.

-

Nucleophilic substitution : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in biphasic systems.

Challenges and Limitations

-

Dialdehyde instability : 1,4-Benzenedicarboxaldehyde is prone to polymerization, necessitating in situ generation or stabilization with antioxidants.

-

Byproduct formation : The nucleophilic substitution route often produces hydrobromic acid, requiring neutralization with aqueous bases.

-

Scale-up issues : Both methods exhibit reduced yields at multi-gram scales due to incomplete imine formation or alkylation.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times:

-

Schiff base condensation : 15 minutes at 100°C in methanol (yield: 82%).

-

Nucleophilic substitution : 2 hours in DMF at 120°C (yield: 65%).

These methods remain experimental but highlight potential for industrial adaptation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.